6-(羟甲基)烟酸

描述

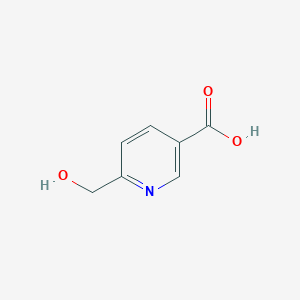

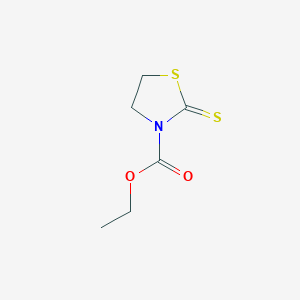

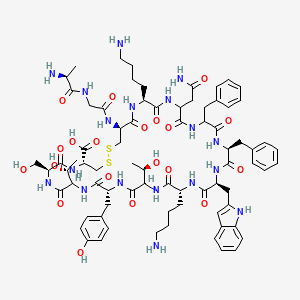

6-(Hydroxymethyl)nicotinic acid, also known as 6-Hydroxymethyl-nicotinic acid methyl ester, is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.135 . This compound is used as a building block in heterocyclic compounds .

Synthesis Analysis

The synthesis of 6-(Hydroxymethyl)nicotinic acid involves several steps. One method involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This is then reacted with morpholine to generate the product 6-formyl nicotinic acid methyl ester .Molecular Structure Analysis

The molecular structure of 6-(Hydroxymethyl)nicotinic acid is represented by the SMILES stringCOC(=O)c1ccc(CO)nc1 . The InChI key for this compound is QVLONHSXRWCCAE-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

6-(Hydroxymethyl)nicotinic acid has a density of 1.4±0.1 g/cm3 . It has a boiling point of 369.6±32.0 °C at 760 mmHg . The flash point is 177.3±25.1 °C . The compound is stored at 2-8°C .科学研究应用

医药中间体

“6-(羟甲基)烟酸”是一种宝贵的医药中间体 . 它在合成各种药物化合物中起着至关重要的作用,为开发新药和治疗方法做出了贡献。

含氮杂环化合物的生产

该化合物在含氮杂环化合物的生产中具有重要意义 . 这些化合物由于其广泛的生物活性,在许多化学领域都至关重要。

化学前体

“6-(羟甲基)烟酸”充当化学前体 . 作为前体,它用于合成更复杂的化学化合物。

化学农药的生产

它在化学农药的生产中具有重要意义 . 由其衍生的含氮杂环化合物在某些农药的配方中至关重要。

抗菌特性

烟酰胺衍生物,包括“6-(羟甲基)烟酸”,已被研究其抗菌特性 . 它们在对抗细菌感染方面显示出潜力。

抗生物膜特性

这些化合物还表现出抗生物膜特性 . 生物膜是微生物的集合,其中细胞粘附在表面上。 这些通常很难根除。 因此,能够抑制生物膜形成的化合物在医疗和工业领域引起了极大的兴趣。

计算分析

“6-(羟甲基)烟酸”及其衍生物是计算分析的主题 . 这些研究有助于理解它们的电子性质,这在药物设计和合成等各种应用中至关重要。

烟酰胺衍生物的合成

该化合物用于合成烟酰胺衍生物 . 这些衍生物具有广泛的生物学应用,进一步扩展了“6-(羟甲基)烟酸”的用途。

安全和危害

作用机制

Target of Action

It is known that nicotinic acid and its derivatives, such as 6-(hydroxymethyl)nicotinic acid, are often involved in various biochemical processes in the body .

Mode of Action

For instance, methyl nicotinate, a derivative of nicotinic acid, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .

Biochemical Pathways

It is known that nicotinic acid and its derivatives play a role in the metabolism of dietary and microbial vitamin b family, which can regulate host immunity .

Pharmacokinetics

It is known that the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

Result of Action

It is known that nicotinic acid and its derivatives have the ability to change the plasma levels of various lipids and lipoproteins .

Action Environment

It is known that the composition and function of the intestinal microbiota may affect host b vitamin usage and, by extension, host immunity .

生化分析

Biochemical Properties

6-(Hydroxymethyl)nicotinic acid is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of the co-enzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in a variety of cellular metabolic processes, including amino acid, lipid, and carbohydrate metabolism .

Cellular Effects

The effects of 6-(Hydroxymethyl)nicotinic acid on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to influence mitochondrial function, affecting cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of 6-(Hydroxymethyl)nicotinic acid involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression. For example, it is known to interact with nicotinic acetylcholine receptors (nAChRs) in the brain, influencing their sensitivity to nicotine and permeability to calcium .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Hydroxymethyl)nicotinic acid can change over time. It has been shown to be stable under certain conditions, and its long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-(Hydroxymethyl)nicotinic acid can vary with different dosages in animal models. For instance, high doses of nicotinic acid and its derivatives have been shown to affect NAD levels in various tissues in mice .

Metabolic Pathways

6-(Hydroxymethyl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it is a key player in the synthesis and salvage pathways of NAD and NADP .

属性

IUPAC Name |

6-(hydroxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDYJONTIWRYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563367 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775545-30-7 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)

![6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B1591061.png)